molecular formula C14H14ClN3O3 B1293008 4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine CAS No. 1119452-68-4

4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine

Cat. No.: B1293008
CAS No.: 1119452-68-4
M. Wt: 307.73 g/mol
InChI Key: XCZQHIOUZOHRII-UHFFFAOYSA-N
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Description

4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine is a chemical compound with the molecular formula C14H14ClN3O3 and a molecular weight of 307.73 g/mol . This compound is characterized by the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzoyl group and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine involves several steps. One common method includes the reaction of 4-(chloromethyl)-1,2,4-oxadiazole with 4-benzoylmorpholine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The oxadiazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine include:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the oxadiazole ring and the benzoyl-morpholine structure in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

[4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c15-9-12-16-13(17-21-12)10-1-3-11(4-2-10)14(19)18-5-7-20-8-6-18/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZQHIOUZOHRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149573
Record name [4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-68-4
Record name [4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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